1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride
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Overview
Description
1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Substitution Reactions: The introduction of the ethylamino and methoxy groups can be achieved through substitution reactions. For instance, the ethylamino group can be introduced via nucleophilic substitution, while the methoxy group can be added through methylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced indole derivatives.
Scientific Research Applications
1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-imidazol-2-one Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another related compound with similar chemical properties.
Uniqueness
1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
42773-57-9 |
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Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
ethyl-[2-(3-methoxy-2-oxo-3-phenylindol-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-3-20-13-14-21-17-12-8-7-11-16(17)19(23-2,18(21)22)15-9-5-4-6-10-15;/h4-12,20H,3,13-14H2,1-2H3;1H |
InChI Key |
PQWRDLZYAJIXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]CCN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC.[Cl-] |
Origin of Product |
United States |
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